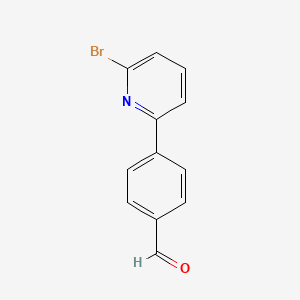

4-(6-Bromopyridin-2-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-bromopyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-12-3-1-2-11(14-12)10-6-4-9(8-15)5-7-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZYUWKHZMRZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454385 | |

| Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588727-65-5 | |

| Record name | 4-(6-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(6-Bromopyridin-2-yl)benzaldehyde

CAS Number: 588727-65-5

This technical guide provides a comprehensive overview of 4-(6-bromopyridin-2-yl)benzaldehyde, a key building block in contemporary drug discovery and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties and Data

This compound is a bifunctional organic compound featuring a bromopyridine moiety and a benzaldehyde group. This unique structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics.

| Property | Value | Reference |

| CAS Number | 588727-65-5 | [1][2][3][4] |

| Molecular Formula | C₁₂H₈BrNO | [1][2][3][4] |

| Molecular Weight | 262.1 g/mol | [1] |

| Purity | ≥95% - 98% | [2][3] |

| Appearance | White to off-white solid | |

| Storage | Room temperature, sealed under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |

Synthesis and Experimental Protocols

The primary synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[5]

General Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the synthesis of 2-arylpyridines, which can be adapted for the synthesis of this compound.

Reactants:

-

2-Bromopyridine derivative (e.g., 2,6-dibromopyridine)

-

Arylboronic acid or ester (e.g., 4-formylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃)[7]

-

Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, Na₃PO₄)[7]

Experimental Setup:

-

To a pressure flask or Schlenk tube equipped with a stir bar, add the 2-bromopyridine derivative, the arylboronic acid or ester, and the base under an argon atmosphere.[8]

-

Add the anhydrous solvent and water (if applicable) and sparge the mixture with argon for 10-15 minutes.[8]

-

Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 10 minutes.[8]

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110°C) overnight or until completion, as monitored by an appropriate analytical technique (e.g., GC, TLC, LC-MS).[7][8]

Purification:

Upon completion, the reaction mixture is cooled to room temperature. The crude product can be purified using standard techniques such as column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Applications in Drug Discovery and Materials Science

This compound is a versatile building block with significant applications in medicinal chemistry and materials science.

Targeted Protein Degradation (TPD)

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[9][10]

The this compound scaffold can be incorporated into PROTACs that target a variety of proteins implicated in diseases such as cancer and neurodegenerative disorders.[11][12] The aldehyde functionality provides a convenient handle for further chemical modification and linker attachment, while the bromopyridine moiety can be a key interacting group with the target protein or can be further functionalized.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated targeted protein degradation.

Other Medicinal Chemistry Applications

The benzaldehyde scaffold is a common feature in molecules with biological activity. For instance, derivatives of benzaldehyde have been explored as inhibitors of enzymes like aldehyde dehydrogenases (ALDH), which are overexpressed in certain cancers.

Materials Science

The conjugated π-system of this compound makes it a candidate for use in the development of organic electronic materials. Such compounds can be incorporated into polymers or small molecules for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. calpaclab.com [calpaclab.com]

- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 3. appretech.com [appretech.com]

- 4. 588727-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PROTACs (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]

4-(6-Bromopyridin-2-yl)benzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of 4-(6-Bromopyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a clear reference for experimental design and characterization.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₈BrNO | [1][2] |

| Molecular Weight | 262.1 g/mol | [1] |

| CAS Number | 588727-65-5 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). | [4][5] |

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method facilitates the formation of a crucial carbon-carbon bond between an aryl halide and a boronic acid derivative. The general strategy involves the coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid. The higher reactivity of the C-Br bond at the 6-position of the pyridine ring allows for a selective reaction.

General Experimental Procedure

Materials:

-

2,6-Dibromopyridine (1.0 equivalent)

-

4-Formylphenylboronic acid (1.1-1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water (4:1 v/v) or Toluene/Water (4:1 v/v))

-

Inert gas (Argon or Nitrogen)

Protocol:

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2,6-dibromopyridine, 4-formylphenylboronic acid, the chosen base, and the palladium catalyst.

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the mixture to a temperature between 80-100°C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 to 16 hours.[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.[6][7]

Visualized Synthetic Pathway and Workflow

To further elucidate the synthetic process, the following diagrams illustrate the chemical reaction and the general laboratory workflow.

Caption: Suzuki-Miyaura reaction for the synthesis of the target compound.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. calpaclab.com [calpaclab.com]

- 2. chembk.com [chembk.com]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. 588727-65-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 588727-65-5|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(6-Bromopyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(6-Bromopyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. Understanding these fundamental properties is critical for its effective handling, storage, and application in synthesis, formulation, and biological assays. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the expected physicochemical characteristics based on its structure and provides detailed experimental protocols for its thorough evaluation.

Physicochemical Properties

A summary of the core properties of this compound is presented below.

| Property | Value |

| CAS Number | 588727-65-5 |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.11 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

Solubility Profile

The solubility of this compound is dictated by its molecular structure, which contains both nonpolar (bromophenyl and pyridine rings) and polar (aldehyde) functional groups. This amphiphilic nature suggests solubility in a range of organic solvents and limited solubility in aqueous media.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Moderate Solubility: Likely soluble in chlorinated solvents such as dichloromethane (DCM) and chloroform, as well as ethers like tetrahydrofuran (THF).

-

Lower Solubility: Expected in lower-polarity solvents like toluene and hexanes.

-

Aqueous Solubility: Predicted to be poorly soluble in water due to the large hydrophobic surface area. Solubility may be slightly enhanced under acidic conditions due to the potential for protonation of the pyridine nitrogen.

Quantitative Solubility Data Table:

The following table is provided for researchers to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | Shake-Flask / HPLC | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask / HPLC | ||

| 0.1 M HCl | 25 | Shake-Flask / HPLC | ||

| 0.1 M NaOH | 25 | Shake-Flask / HPLC | ||

| Methanol | 25 | Shake-Flask / HPLC | ||

| Ethanol | 25 | Shake-Flask / HPLC | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask / HPLC | ||

| Dichloromethane (DCM) | 25 | Shake-Flask / HPLC | ||

| Tetrahydrofuran (THF) | 25 | Shake-Flask / HPLC |

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. The primary functional groups that may influence its stability are the aldehyde, the bromo-substituted pyridine ring, and the aromatic system.

Key Stability Considerations:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen) over prolonged periods.[1]

-

Photostability: Aromatic aldehydes can be light-sensitive and may undergo photochemical reactions upon exposure to UV or visible light.[2][3] This can include degradation or polymerization.

-

Thermal Stability: While many pyridine derivatives exhibit good thermal stability, high temperatures can lead to decomposition.[4]

-

pH Sensitivity: The compound may exhibit instability under strongly acidic or basic conditions, which could potentially catalyze hydrolysis or other degradation pathways of the bromopyridine moiety.[5]

-

Incompatible Materials: Strong oxidizing agents are expected to be incompatible with the aldehyde functionality.[6]

Recommended Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light.[7]

Quantitative Stability Data Table:

This table is designed for recording data from forced degradation and long-term stability studies. The percentage of the parent compound remaining is typically determined by a stability-indicating HPLC method.

| Condition | Time Points | % Parent Compound Remaining | Degradation Products Observed |

| Long-Term Storage (2-8°C, dark) | 0, 3, 6, 9, 12, 24 months | ||

| Accelerated Storage (40°C/75% RH, dark) | 0, 1, 3, 6 months | ||

| Photostability (ICH Q1B light exposure) | Exposed vs. Dark Control | ||

| Aqueous Buffer (pH 4.0, 37°C) | 0, 24, 48, 72 hours | ||

| Aqueous Buffer (pH 7.4, 37°C) | 0, 24, 48, 72 hours | ||

| Aqueous Buffer (pH 9.0, 37°C) | 0, 24, 48, 72 hours | ||

| Oxidative Stress (e.g., 3% H₂O₂, RT) | 0, 2, 6, 24 hours |

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method with HPLC Analysis)

This protocol determines the equilibrium solubility of the compound in a given solvent.[8]

1. Preparation of Saturated Solution: a. Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial. b. Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial. c. Seal the vial tightly and place it in an orbital shaker or rotator set at a constant temperature (e.g., 25°C). d. Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

2. Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any remaining solid particles.

3. HPLC Analysis: a. Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO or acetonitrile). b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range. c. Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration. d. Dilute the filtered sample from step 2c with the mobile phase to fall within the range of the calibration curve. e. Analyze the diluted sample by HPLC.

4. Calculation: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Protocol 2: Stability Assessment (Forced Degradation Studies)

This protocol uses stress conditions to rapidly assess the stability of the compound and identify potential degradation pathways.[5][9] A validated stability-indicating HPLC method is required.

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for several hours. b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for several hours. c. Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for several hours. d. Thermal Degradation (Solution): Incubate the stock solution at an elevated temperature (e.g., 60°C). e. Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80°C). f. Photostability: Expose the stock solution (in a quartz cuvette or clear vial) and a sample of the solid compound to a light source compliant with ICH Q1B guidelines (providing both UV and visible light). A dark control sample wrapped in aluminum foil must be stored under the same temperature conditions.

3. Sample Analysis: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. b. If necessary, neutralize the acidic and basic samples before analysis. c. Analyze all samples, including a non-degraded control (time zero), by a stability-indicating HPLC-UV method. An LC-MS method can be used to identify the mass of any degradation products.

4. Data Evaluation: a. Calculate the percentage of the parent compound remaining at each time point. b. Examine the chromatograms for the appearance of new peaks, which represent degradation products. c. Determine the primary degradation pathways based on the conditions that caused the most significant degradation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a comprehensive workflow for assessing the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing.

References

- 1. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 588727-65-5|this compound|BLD Pharm [bldpharm.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(6-Bromopyridin-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for 4-(6-bromopyridin-2-yl)benzaldehyde, a key building block in medicinal chemistry and materials science. The document presents predicted spectroscopic data based on the analysis of its structural features and known values for analogous compounds.

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.10 | s | 1H | Ar-CH O |

| 8.05 | d, J = 8.0 Hz | 2H | Ar-H (ortho to CHO) |

| 7.95 | d, J = 8.0 Hz | 2H | Ar-H (meta to CHO) |

| 7.80 | t, J = 7.8 Hz | 1H | Py-H (H4') |

| 7.70 | d, J = 7.7 Hz | 1H | Py-H (H3' or H5') |

| 7.50 | d, J = 7.7 Hz | 1H | Py-H (H3' or H5') |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.0 | C HO |

| 157.0 | Py-C 2' |

| 142.5 | Py-C 6' |

| 140.0 | Ar-C 1 |

| 139.5 | Py-C 4' |

| 136.0 | Ar-C 4 |

| 130.5 | Ar-C H (ortho to CHO) |

| 129.5 | Ar-C H (meta to CHO) |

| 125.0 | Py-C H (C3' or C5') |

| 121.0 | Py-C H (C3' or C5') |

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2820, 2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1705 | Strong | C=O Stretch (Aldehyde) |

| 1580, 1470, 1400 | Medium-Strong | Aromatic C=C Stretch (Pyridine and Benzene) |

| 1150 | Medium | C-Br Stretch |

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 261/263 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 260/262 | Medium | [M-H]⁺ |

| 232/234 | Medium | [M-CHO]⁺ |

| 154 | High | [M-Br-CHO]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,6-dibromopyridine and 4-formylphenylboronic acid.

Materials:

-

2,6-Dibromopyridine

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) in 1,4-dioxane.

-

Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heating: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualization of Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

An In-Depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzaldehyde: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key synthetic applications of 4-(6-Bromopyridin-2-yl)benzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of targeted therapies such as kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Adherence to strict safety protocols is crucial when working with this and structurally related compounds.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₈BrNO. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 588727-65-5 |

| Molecular Formula | C₁₂H₈BrNO |

| Molecular Weight | 262.10 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature or 2-8°C under an inert atmosphere |

Safety and Hazard Information

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Classification

| Classification | Category | Hazard Statement Code |

| Acute Toxicity, Oral | 4 | H302 |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage/Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 |

GHS Label Elements

| Pictogram | Signal Word |

|

| Warning |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1] | |

| H319 | Causes serious eye irritation.[1] | |

| H335 | May cause respiratory irritation.[1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P330 | Rinse mouth. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) must be worn.

-

Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn.

-

Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Some suppliers recommend storage at 2-8°C under an inert atmosphere to ensure long-term stability.

-

Keep away from heat and sources of ignition.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust formation, and place it in a suitable, closed container for disposal.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

This compound is a versatile intermediate in organic synthesis. Its aldehyde functionality allows for a variety of transformations, while the bromopyridine moiety is suitable for cross-coupling reactions. Below is a representative experimental protocol for a multi-component reaction to synthesize a PROTAC precursor, adapted from methodologies used for similar aldehydes in the synthesis of protein degraders.

Synthesis of a PROTAC Precursor via a Multi-Component Reaction

This protocol describes a hypothetical Ugi four-component reaction to assemble a complex molecule from this compound, an amine, a carboxylic acid, and an isocyanide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Acetic acid (1.0 eq)

-

tert-Butyl isocyanide (1.0 eq)

-

Methanol (solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and methanol.

-

Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

To the stirred solution, add benzylamine (1.0 eq) and acetic acid (1.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add tert-butyl isocyanide (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

Logical Workflow for the Ugi Four-Component Reaction

Caption: Workflow for the synthesis of a PROTAC precursor via a Ugi four-component reaction.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company. Do not dispose of with household waste or allow it to reach the sewage system.

This technical guide is intended to provide essential information for the safe handling and use of this compound in a research and development setting. It is the responsibility of the user to be aware of and to follow all applicable safety regulations. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

An In-depth Technical Guide to the 4-(6-Bromopyridin-2-yl)benzaldehyde Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-Bromopyridin-2-yl)benzaldehyde scaffold is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, comprising a bromo-substituted pyridine ring linked to a benzaldehyde moiety, offer multiple avenues for chemical modification, making it a valuable precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the key characteristics of this scaffold, including its synthesis, reactivity, and applications, with a focus on its role in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Characteristics

The this compound scaffold possesses a unique combination of reactive sites that underpin its synthetic utility. The bromine atom on the pyridine ring is susceptible to various cross-coupling reactions, while the aldehyde group provides a handle for transformations such as reductive amination and olefination.

| Property | Value | Reference |

| CAS Number | 588727-65-5 | N/A |

| Molecular Formula | C₁₂H₈BrNO | N/A |

| Molecular Weight | 262.10 g/mol | N/A |

| Appearance | Off-white to yellow solid | N/A |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and dichloromethane | N/A |

Synthesis

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.[1][2][3][4] In this case, 2,6-dibromopyridine is coupled with 4-formylphenylboronic acid. The reaction typically proceeds with high yield and selectivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2,6-Dibromopyridine

-

4-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (4:1 v/v) to the flask.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of degassed toluene.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as an off-white to yellow solid.

Figure 1: Synthetic scheme for this compound.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of the this compound scaffold is dictated by its two primary functional groups: the bromo substituent and the aldehyde.

-

Suzuki-Miyaura Coupling: The bromine atom can be further functionalized through another Suzuki-Miyaura coupling reaction, allowing for the introduction of a wide range of aryl or heteroaryl groups at the 6-position of the pyridine ring.

-

Other Cross-Coupling Reactions: The bromo group can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

-

Aldehyde Transformations: The aldehyde group is a versatile functional group that can undergo various transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form the corresponding amines.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Oxidation: Oxidation to the corresponding carboxylic acid.

-

Reduction: Reduction to the corresponding alcohol.

-

Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 10.1 (s, 1H, -CHO) | 192.5 (-CHO) |

| 8.1 (d, J = 8.0 Hz, 2H, Ar-H) | 158.0 (C-2 Py) |

| 7.9 (d, J = 8.0 Hz, 2H, Ar-H) | 149.5 (C-6 Py) |

| 7.8 (t, J = 7.8 Hz, 1H, Py-H) | 139.0 (Py-C) |

| 7.7 (d, J = 7.8 Hz, 1H, Py-H) | 136.0 (Ar-C) |

| 7.5 (d, J = 7.8 Hz, 1H, Py-H) | 130.0 (Ar-CH) |

| 129.5 (Ar-CH) | |

| 128.0 (Py-CH) | |

| 125.0 (Py-CH) | |

| 122.0 (Py-CH) |

Applications in Drug Discovery

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors and PROTACs.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10][11][12][13] The bipyridyl core, which can be readily synthesized from the this compound scaffold, is a common feature in many kinase inhibitors. The nitrogen atoms of the pyridine rings can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of ATP.

Figure 2: Mechanism of action of kinase inhibitors derived from the scaffold.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[14][15][16][17] A PROTAC consists of three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[14][15][16][17] The this compound scaffold serves as an excellent starting point for the synthesis of the POI ligand or for the attachment of a linker. The aldehyde functionality can be readily converted to an amine or other functional groups suitable for linker conjugation.

Figure 3: Workflow for the design and application of PROTACs using the scaffold.

Applications in Materials Science

The extended π-conjugated system of bipyridyl structures derived from this compound makes them attractive candidates for applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs). These compounds can serve as electron-transporting or emissive materials in OLED devices. The tunability of their electronic properties through substitution on the pyridine and benzene rings allows for the optimization of their performance in these applications.[18]

Conclusion

The this compound scaffold is a highly valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the presence of two distinct and reactive functional groups provide a robust platform for the generation of diverse and complex molecular architectures. Its demonstrated utility in the development of kinase inhibitors and PROTACs underscores its importance in modern drug discovery efforts. Further exploration of this scaffold is likely to yield novel therapeutic agents and advanced materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. mdpi.com [mdpi.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. explorationpub.com [explorationpub.com]

- 16. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzaldehyde and its Analogs: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Bromopyridin-2-yl)benzaldehyde, a versatile heterocyclic building block, and its analogs. The document details synthetic methodologies, physicochemical properties, and potential applications in medicinal chemistry and materials science, with a focus on quantitative data and detailed experimental protocols.

Introduction

This compound is a biaryl compound featuring a bromopyridine ring linked to a benzaldehyde moiety. This unique structure offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules. The bromine atom can participate in various cross-coupling reactions, while the aldehyde group is amenable to a wide range of transformations, including reductive amination, Wittig reactions, and condensations. These properties make this compound and its derivatives attractive scaffolds for the development of novel pharmaceuticals and functional materials.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 2,6-dibromopyridine is coupled with 4-formylphenylboronic acid.

General Experimental Protocol: Suzuki-Miyaura Coupling

A representative experimental protocol for the synthesis of this compound is detailed below, based on established procedures for similar couplings.[1]

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis of this compound.

Materials:

-

2,6-Dibromopyridine

-

4-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.

-

A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.

-

The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 12-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Yield:

Based on similar reactions, yields for this type of Suzuki coupling are typically in the range of 50-96%.[1]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 588727-65-5 | [2] |

| Molecular Formula | C₁₂H₈BrNO | [2] |

| Molecular Weight | 262.10 g/mol | [2] |

| Appearance | Off-white to yellow solid | |

| Purity | ≥95% | [2] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Note: The following data are predicted based on the analysis of similar structures and general NMR chemical shift ranges. Actual experimental values may vary slightly.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-aldehyde | 10.1 | s | 1H | CHO |

| Aromatic H | 8.0 - 8.2 | m | 4H | Phenyl-H |

| Aromatic H | 7.6 - 7.9 | m | 3H | Pyridyl-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | ~192 | Aldehyde Carbonyl |

| Aromatic C | 150 - 160 | Pyridyl-C (C-Br, C-N) |

| Aromatic C | 120 - 145 | Phenyl-C and Pyridyl-C |

Analogs of this compound and Their Applications

The versatile structure of this compound allows for the synthesis of a wide range of analogs with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry Applications

The bipyridine scaffold is a well-established pharmacophore in drug discovery. Analogs of this compound can be synthesized to target a variety of biological pathways.

Workflow for Analog Synthesis and Biological Evaluation:

Figure 2. Workflow for the development of bioactive analogs.

Potential Biological Activities:

-

Anti-inflammatory Agents: The phenylpyridine core is present in several compounds with anti-inflammatory properties.[3]

-

Enzyme Inhibitors: Substituted pyridine derivatives have been explored as inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and Factor XIa (FXIa).[4][5]

Table 3: Hypothetical Biological Activity of Analogs

| Analog Structure | Modification | Potential Target | Rationale |

| Substitution of Br with an aryl group | Suzuki or Stille Coupling | Kinases, GPCRs | Introduction of additional binding motifs |

| Conversion of CHO to an oxime or hydrazone | Condensation Reaction | Various enzymes | Alteration of electronic and steric properties |

| Reduction of CHO to an alcohol | Reduction | Creation of new hydrogen bonding opportunities |

Materials Science Applications

Bipyridine-based ligands are extensively used in the construction of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. The aldehyde functionality provides a reactive handle for post-synthetic modification or for the direct incorporation into polymeric structures.

Logical Relationship in MOF Synthesis:

Figure 3. Logical relationship in the synthesis and application of MOFs.

These materials exhibit properties such as high porosity and tunable functionalities, making them suitable for:

-

Gas Storage and Separation: The porous nature of MOFs allows for the selective adsorption of gases.

-

Heterogeneous Catalysis: The metal centers within the MOF structure can act as catalytic sites.[6][7][8]

-

Sensing: The luminescence or electronic properties of the MOF can be modulated by the presence of specific analytes.[8]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Suzuki-Miyaura coupling and the presence of two distinct reactive sites—the bromo and aldehyde functionalities—provide a rich platform for the development of a diverse range of analogs. These derivatives hold significant promise for applications in medicinal chemistry as potential therapeutic agents and in materials science for the construction of advanced functional materials like MOFs. Further exploration of the chemical space around this core structure is warranted to unlock its full potential in these fields.

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzaldehyde for Researchers and Drug Development Professionals

Introduction

4-(6-Bromopyridin-2-yl)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a bromine-substituted pyridine ring, makes it a valuable building block for the synthesis of a wide array of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, synthesis, and applications, with a particular focus on its utility in the development of kinase inhibitors and other therapeutic agents.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers. The typical purity offered is ≥95%. The following table summarizes the offerings from several key vendors.

| Supplier | Catalog Number | Purity | Available Quantities |

| BLDpharm | BD233966 | 97% | 1g, 5g, 25g |

| CP Lab Safety | CPL-3378 | ≥95% | 1g |

| Reagentia | R00EFN7 | Not Specified | 100mg, 250mg, 1g |

| Bide Pharmatech | BD233966 | ≥95% | 1g, 5g, 10g |

| Appretech Scientific | APT007181 | ≥98% | Inquire for details |

Synthetic Protocols

The primary route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from 2,6-dibromopyridine and 4-formylphenylboronic acid.

Materials:

-

2,6-Dibromopyridine (1.0 eq)

-

4-Formylphenylboronic acid (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Toluene (solvent)

-

Water (solvent)

Procedure:

-

To a dried round-bottom flask, add 2,6-dibromopyridine, 4-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow:

Methodological & Application

Application Notes: Synthesis of 4-(6-Bromopyridin-2-yl)benzaldehyde via Suzuki Coupling

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1][2] This palladium-catalyzed cross-coupling reaction joins an organoboron species (like a boronic acid) with an organohalide.[2] Its advantages include mild reaction conditions, high functional group tolerance, commercial availability of reagents, and relatively low toxicity of the boron byproducts, making it a favored method in pharmaceutical and materials science research.[3][4]

The target molecule, 4-(6-Bromopyridin-2-yl)benzaldehyde, is a valuable synthetic intermediate in drug discovery.[5] It incorporates two key structural motifs:

-

A Substituted Pyridine Ring: Pyridine scaffolds are prevalent in medicinal chemistry, appearing in numerous approved drugs. The bromine atom on the pyridine ring serves as a chemical handle for subsequent cross-coupling reactions, allowing for the construction of more complex, trisubstituted pyridine derivatives.[6]

-

A Benzaldehyde Moiety: The aldehyde group is a versatile functional group that can be readily transformed into a wide range of other functionalities. It is a precursor for amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and alkenes (via Wittig-type reactions), providing a gateway to diverse chemical libraries for screening.[7]

The synthesis of this compound via a regioselective Suzuki coupling between 2,6-dibromopyridine and 4-formylphenylboronic acid is a strategic approach. The reaction leverages the differential reactivity of the bromine atoms on the pyridine ring to achieve a monosubstitution, yielding a bifunctional molecule primed for further elaboration in fragment-based or lead optimization campaigns.[8]

Catalytic Cycle and Experimental Workflow

The Suzuki coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[9][10] The key steps are oxidative addition, transmetalation, and reductive elimination.

Figure 1. The catalytic cycle for the Suzuki-Miyaura coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with an organohalide (R1-X).[2][9] This is followed by transmetalation with a boronate complex (R2-B(OR)2) and concludes with reductive elimination to yield the final product (R1-R2) and regenerate the Pd(0) catalyst.[1][10]

The laboratory procedure follows a logical sequence of steps from preparation to purification.

Figure 2. Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a representative method for the regioselective Suzuki-Miyaura coupling of 2,6-dibromopyridine with 4-formylphenylboronic acid.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) |

| 2,6-Dibromopyridine | C₅H₃Br₂N | 236.90 |

| 4-Formylphenylboronic acid | C₇H₇BO₃ | 149.94 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 |

| Deionized Water | H₂O | 18.02 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine | NaCl (aq) | - |

| Magnesium Sulfate (Anhydrous) | MgSO₄ | 120.37 |

Reaction Parameters

| Parameter | Value / Description |

| Stoichiometry (Dibromopyridine) | 1.0 equiv |

| Stoichiometry (Boronic Acid) | 1.1 equiv |

| Stoichiometry (Base) | 2.0 equiv |

| Catalyst Loading | 0.05 equiv (5 mol%) |

| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 h |

| Atmosphere | Inert (Argon or Nitrogen) |

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 equiv), 4-formylphenylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).[11]

-

Solvent Addition and Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture.[10] Seal the flask and degas the mixture by bubbling argon gas through the solution for 20-30 minutes.[4]

-

Catalyst Addition: Under a positive pressure of argon, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Expected Results

| Parameter | Expected Outcome |

| Yield | 60-85% (Isolated yield) |

| Appearance | Off-white to pale yellow solid |

| Purity (by ¹H NMR/LC-MS) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 10.1 (s, 1H, CHO), 8.0-7.7 (m, 5H, Ar-H), 7.6-7.4 (m, 2H, Ar-H) ppm |

| Mass Spec (ESI+) | m/z ≈ 262.0, 264.0 ([M+H]⁺), showing characteristic bromine isotope pattern |

References

- 1. byjus.com [byjus.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. old.rrjournals.com [old.rrjournals.com]

- 5. appretech.com [appretech.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. mdpi.com [mdpi.com]

The Versatile Scaffold: 4-(6-Bromopyridin-2-yl)benzaldehyde in Medicinal Chemistry

Application Notes and Protocols for Researchers

Introduction: 4-(6-Bromopyridin-2-yl)benzaldehyde is a heterocyclic building block of significant interest in medicinal chemistry. Its unique structure, featuring a bromo-substituted pyridine ring linked to a benzaldehyde moiety, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This compound serves as a crucial starting material for the development of novel therapeutics, particularly in the realm of oncology, by enabling the generation of potent kinase inhibitors. The presence of the bromine atom and the aldehyde functional group offers multiple reaction sites for chemical modification and the introduction of various pharmacophores, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these pathways and achieve a therapeutic effect.

Derivatives of this compound have been successfully employed to synthesize potent inhibitors of several key kinases implicated in tumor progression and angiogenesis. These include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve tumors and inhibit their growth and metastasis.[1][2]

-

Aurora-B Kinase: A crucial regulator of cell division (mitosis). Its inhibition can lead to mitotic arrest and apoptosis (programmed cell death) in cancer cells.[3]

-

c-Met: A receptor tyrosine kinase that, when activated, can drive tumor growth, invasion, and metastasis.[4]

The general strategy involves the conversion of the aldehyde group into other functionalities, such as a picolinamide, which can then be further derivatized to interact with the target kinase. The bromopyridine moiety is also amenable to various cross-coupling reactions, allowing for the introduction of additional structural diversity.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various picolinamide derivatives synthesized from precursors related to this compound.

Table 1: Antiproliferative Activity of Picolinamide-Based VEGFR-2 Inhibitors [1]

| Compound | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |

| 8j | 12.5 | 20.6 |

| 8l | 13.2 | 18.2 |

| Sorafenib | 19.3 | 29.0 |

| Axitinib | 22.4 | 38.7 |

Table 2: Kinase Inhibitory Activity of Picolinamide Derivatives [2]

| Compound | VEGFR-2 IC₅₀ (nM) |

| 7h | 87 |

| 9a | 27 |

| 9l | 94 |

| Sorafenib | 180 |

Table 3: Antiproliferative Activity of N-Methylpicolinamide-4-thiol Derivatives [3]

| Compound | HepG2 IC₅₀ (μM) |

| 6p | 2.23 |

| Sorafenib | 16.30 |

Table 4: Kinase Inhibitory Activity of Compound 6p [3]

| Kinase | % Inhibition at 10 μM |

| Aurora-B | 87 |

Table 5: Antiproliferative Activity of 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives [5]

| Compound | HCT116 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |

| 5q | 0.87 | 1.24 |

Table 6: c-Met Kinase Inhibitory Activity of 4-(4-aminophenoxy)picolinamide Derivatives [4]

| Compound | c-Met IC₅₀ (nM) | A549 IC₅₀ (μM) |

| 46 | 46.5 | 0.26 |

| Cabozantinib | - | 0.62 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of derivatives from this compound.

Protocol 1: Synthesis of 6-Bromo-2-(4-formylphenyl)picolinic acid

This protocol describes the oxidation of the aldehyde functionality of this compound to a carboxylic acid, a key step in the synthesis of picolinamide derivatives.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.

-

Prepare a solution of potassium permanganate (2 equivalents) in water.

-

Slowly add the KMnO₄ solution to the aldehyde solution while stirring vigorously at room temperature.

-

Add a 10% aqueous solution of NaOH to the reaction mixture until it is basic (pH > 10).

-

Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Acidify the filtrate with concentrated HCl until the pH is acidic (pH 2-3), which will cause the carboxylic acid product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 6-Bromo-2-(4-formylphenyl)picolinic acid.

Protocol 2: Synthesis of Picolinamide Derivatives via Amide Coupling

This protocol outlines the coupling of the synthesized carboxylic acid with an appropriate amine to form the picolinamide scaffold.

Materials:

-

6-Bromo-2-(4-formylphenyl)picolinic acid (from Protocol 1)

-

Desired amine (e.g., N-methylamine, aniline derivatives)

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Drying tube (CaCl₂)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Suspend 6-Bromo-2-(4-formylphenyl)picolinic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents).

-

Allow the reaction to stir at room temperature for 2-3 hours or until the formation of the acid chloride is complete (monitored by TLC or IR spectroscopy).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (2 equivalents) in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide derivative.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Synthesized inhibitor compounds

-

Recombinant human kinase (e.g., VEGFR-2, Aurora-B)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP), labeled with ³²P or ³³P, or use a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer

-

96-well microtiter plates

-

Plate reader (scintillation counter for radioactivity or luminometer for non-radioactive methods)

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radioactive assays, this involves measuring the incorporated radioactivity. For non-radioactive assays, this may involve measuring a luminescence signal.

-

Plot the percentage of kinase inhibition versus the inhibitor concentration.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Caption: Synthetic and evaluation workflow for picolinamide-based kinase inhibitors.

Caption: Mechanism of action for VEGFR-2 inhibiting picolinamide derivatives.

References

- 1. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes: 4-(6-Bromopyridin-2-yl)benzaldehyde in Protein Degrader Synthesis

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a warhead for the POI, a ligand for the E3 ligase, and a connecting linker, allows for systematic optimization of their degradation efficiency and pharmacological properties.

The chemical scaffold of 4-(6-Bromopyridin-2-yl)benzaldehyde presents a versatile starting point for the synthesis of novel building blocks for protein degraders. Its unique structure, featuring a bromo-substituted pyridine ring linked to a benzaldehyde, offers multiple reaction sites for elaboration into warheads, linkers, or even E3 ligase ligands. The aldehyde functionality is particularly useful for introducing diversity through reductive amination or other condensation reactions, while the bromopyridine moiety can participate in various cross-coupling reactions to construct more complex molecular architectures.

While direct utilization of this compound in published PROTACs is not yet widely documented, its chemical features make it a highly attractive precursor for the development of next-generation protein degraders. These application notes will explore the potential synthetic routes and methodologies for incorporating this building block into the design and synthesis of novel PROTACs.

Synthetic Strategy Overview

The primary synthetic utility of this compound in the context of PROTAC synthesis lies in its potential to be transformed into a warhead or a linker precursor.

Diagram: Potential Synthetic Pathways for PROTAC Components from this compound

Caption: Synthetic routes for PROTAC components.

Experimental Protocols

Protocol 1: Synthesis of a Warhead Precursor via Reductive Amination

This protocol describes a general method for the functionalization of this compound with an amine-containing fragment, which can serve as a precursor to a warhead targeting a specific protein.

Materials:

-

This compound

-

Amine of interest (e.g., a fragment of a known kinase inhibitor)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DCE, add the amine of interest (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired warhead precursor.

Diagram: Experimental Workflow for Warhead Precursor Synthesis

Caption: Workflow for warhead precursor synthesis.

Protocol 2: Introduction of a Linker Moiety via Suzuki Coupling

This protocol details the attachment of a linker with a terminal functional group (e.g., an alkyne for click chemistry) to the bromopyridine moiety of the warhead precursor synthesized in Protocol 1.

Materials:

-

Warhead precursor from Protocol 1 (containing the 6-bromopyridin-2-yl group)

-

Boronic acid or ester derivative of the linker (e.g., 4-(Pinacolboranyl)but-1-yne)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium carbonate or cesium carbonate)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine the warhead precursor (1.0 eq), the boronic acid/ester linker derivative (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the degassed solvent system (e.g., 3:1 dioxane:water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated ammonium chloride solution and then with brine.

-